molecular formula C4H10N2Si2 B14272717 N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine

N,N-dimethyl-1-aza-2,5-disilacyclopentan-1-amine

Cat. No.: B14272717
M. Wt: 142.31 g/mol
InChI Key: PHYVMLROYNJTNO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,5-azadisilolidin-1-amine is a chemical compound characterized by the presence of a nitrogen atom bonded to two methyl groups and a five-membered ring containing silicon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,2,5-azadisilolidin-1-amine typically involves the reaction of dimethylamine with a silicon-containing precursor under controlled conditions. One common method involves the use of chlorosilanes, where dimethylamine reacts with a chlorosilane in the presence of a base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of N,N-Dimethyl-1,2,5-azadisilolidin-1-amine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1,2,5-azadisilolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-nitrogen compounds.

    Substitution: The compound can participate in substitution reactions where the nitrogen or silicon atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various halogenating agents or nucleophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed:

    Oxidation: Silicon-nitrogen oxides.

    Reduction: Reduced silicon-nitrogen compounds.

    Substitution: Substituted silicon-nitrogen derivatives.

Scientific Research Applications

N,N-Dimethyl-1,2,5-azadisilolidin-1-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of silicon-nitrogen compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in the development of bioactive molecules and as a building block in drug design.

    Medicine: Explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,5-azadisilolidin-1-amine involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various metal ions, influencing catalytic processes and chemical reactions. The pathways involved include coordination with metal centers and participation in redox reactions, which can alter the reactivity and stability of the compound.

Comparison with Similar Compounds

    N,N-Dimethyl-1,3,5-triazin-2-amine: A nitrogen-rich compound with similar structural features but different reactivity and applications.

    N,N-Dimethyl-2,2-dimethylaziridine: Another nitrogen-containing compound with distinct properties and uses.

Uniqueness: N,N-Dimethyl-1,2,5-azadisilolidin-1-amine is unique due to its silicon-nitrogen ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications requiring stability, reactivity, and the ability to form complex structures.

Properties

Molecular Formula

C4H10N2Si2

Molecular Weight

142.31 g/mol

InChI

InChI=1S/C4H10N2Si2/c1-5(2)6-7-3-4-8-6/h3-4H2,1-2H3

InChI Key

PHYVMLROYNJTNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1[Si]CC[Si]1

Origin of Product

United States

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